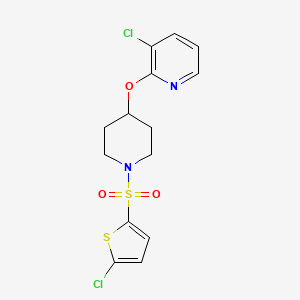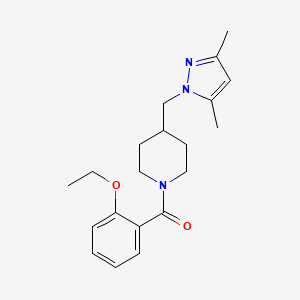
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H14Cl2N2O3S2. This indicates that it contains 14 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 393.3. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research into heterocycles based on sulfonamide pyrazole derivatives, like those involving piperidine and pyridine rings, has shown promise in antimicrobial applications. The synthesis of these compounds often involves complex reactions that yield various derivatives, some of which exhibit significant antimicrobial activities. This line of research is crucial for developing new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalysis and Green Chemistry
Studies on magnetically separable graphene oxide anchored sulfonic acid highlight the catalytic efficiency of such compounds in synthesizing heterocyclic compounds. These catalysts are notable for their reusability and the use of green solvents, aligning with the principles of green chemistry and sustainability. This research demonstrates the potential of sulfonic acid derivatives in facilitating chemical reactions that are both environmentally friendly and economically viable (Zhang et al., 2016).
Synthesis of Biologically Active Derivatives
The creation of biologically active derivatives of sulfonamides, involving piperidine and other heterocyclic frameworks, has been extensively studied. These efforts aim to develop compounds with specific biological activities, such as enzyme inhibition, which could lead to new therapeutic agents. The methodologies employed in these syntheses and the subsequent evaluation of biological activities contribute significantly to medicinal chemistry and drug discovery processes (Khalid et al., 2013).
Novel Synthetic Approaches
The exploration of new synthetic routes to access heterocyclic compounds, incorporating sulfonamido, piperidine, and pyridine motifs, showcases the ongoing development of chemical synthesis. These novel approaches often result in the discovery of unique compounds with potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The ability to efficiently synthesize complex molecules is fundamental to advancing chemical research and innovation (Li, 2012).
Propriétés
IUPAC Name |
3-chloro-2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S2/c15-11-2-1-7-17-14(11)21-10-5-8-18(9-6-10)23(19,20)13-4-3-12(16)22-13/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIABBLNCSVZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777095.png)


![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2777107.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2777109.png)


![(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2777112.png)

![(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2777114.png)